3H-Imidazo(1,2-a)benzimidazole, 2,9-dihydro-9-propyl-, monohydrochloride
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Overview
Description
3H-Imidazo(1,2-a)benzimidazole, 2,9-dihydro-9-propyl-, monohydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]benzimidazole family. This compound is characterized by its unique structure, which includes a fused imidazole and benzimidazole ring system. The presence of the propyl group at the 9th position and the hydrochloride salt form enhances its solubility and stability, making it a valuable compound in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Imidazo(1,2-a)benzimidazole, 2,9-dihydro-9-propyl-, monohydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzimidazole with a suitable alkylating agent, such as 1-bromopropane, in the presence of a base like potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the synthesis. Additionally, purification steps like recrystallization or chromatography are employed to obtain the final product in its monohydrochloride form .
Chemical Reactions Analysis
Types of Reactions
3H-Imidazo(1,2-a)benzimidazole, 2,9-dihydro-9-propyl-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce functional groups at specific positions on the ring system.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or ketone derivatives, while reduction can produce alkylated or dealkylated products. Substitution reactions can introduce various functional groups, such as alkyl, aryl, or sulfonate groups, onto the imidazo[1,2-a]benzimidazole scaffold .
Scientific Research Applications
3H-Imidazo(1,2-a)benzimidazole, 2,9-dihydro-9-propyl-, monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer, by modulating specific biological pathways.
Mechanism of Action
The mechanism of action of 3H-Imidazo(1,2-a)benzimidazole, 2,9-dihydro-9-propyl-, monohydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or nucleic acids, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, leading to antiproliferative effects in cancer cells. Additionally, its ability to form hydrogen bonds and π-π interactions with biological macromolecules contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds
3H-Imidazo[1,2-a]benzimidazole, 2,9-dihydro-9-methyl-2-phenyl-: This compound has a similar structure but with a methyl and phenyl group instead of a propyl group.
Thiazolo[3,2-a]benzimidazoles: These compounds have a thiazole ring fused to the benzimidazole core, offering different chemical and biological properties.
Uniqueness
3H-Imidazo(1,2-a)benzimidazole, 2,9-dihydro-9-propyl-, monohydrochloride is unique due to its specific substitution pattern and the presence of the propyl group, which can influence its solubility, stability, and biological activity. This uniqueness makes it a valuable compound for developing new drugs and materials with specific properties .
Properties
CAS No. |
111679-06-2 |
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Molecular Formula |
C12H16ClN3 |
Molecular Weight |
237.73 g/mol |
IUPAC Name |
4-propyl-1,2-dihydroimidazo[1,2-a]benzimidazole;hydrochloride |
InChI |
InChI=1S/C12H15N3.ClH/c1-2-8-14-10-5-3-4-6-11(10)15-9-7-13-12(14)15;/h3-6H,2,7-9H2,1H3;1H |
InChI Key |
YCNXSPFCVGBYME-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=CC=CC=C2N3C1=NCC3.Cl |
Origin of Product |
United States |
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